
Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate typically involves the reaction of methylene bis(4,1-phenyleneiminocarbonyloxy) with acrylate derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of coatings, adhesives, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical reactions that result in the desired effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate include:
- Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))dimethacrylate
- Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diurethane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over polymerization and other chemical processes .
Properties
CAS No. |
94247-89-9 |
|---|---|
Molecular Formula |
C27H28N2O8-2 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(E)-5-[[4-[[4-[[(E)-4-carboxylato-2-methylbut-3-enoxy]carbonylamino]phenyl]methyl]phenyl]carbamoyloxy]-4-methylpent-2-enoate |
InChI |
InChI=1S/C27H30N2O8/c1-18(3-13-24(30)31)16-36-26(34)28-22-9-5-20(6-10-22)15-21-7-11-23(12-8-21)29-27(35)37-17-19(2)4-14-25(32)33/h3-14,18-19H,15-17H2,1-2H3,(H,28,34)(H,29,35)(H,30,31)(H,32,33)/p-2/b13-3+,14-4+ |
InChI Key |
FSISFQFNKADLSS-NPJRDEIVSA-L |
Isomeric SMILES |
CC(/C=C/C(=O)[O-])COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(/C=C/C(=O)[O-])C |
Canonical SMILES |
CC(COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(C)C=CC(=O)[O-])C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


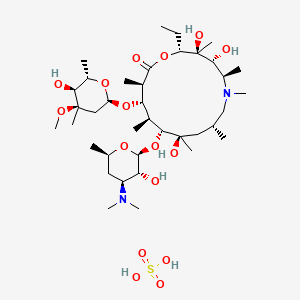
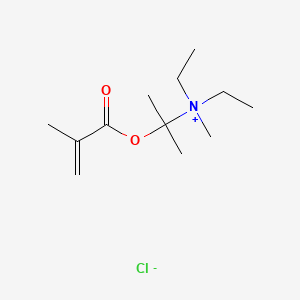
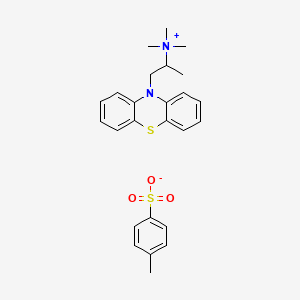
![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
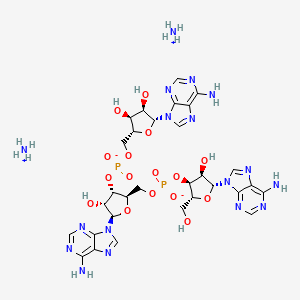
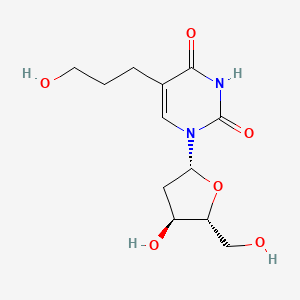
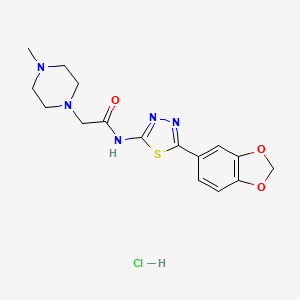

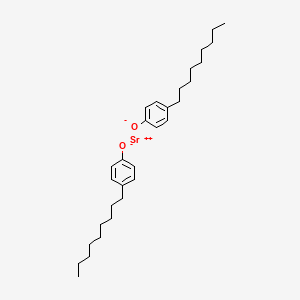
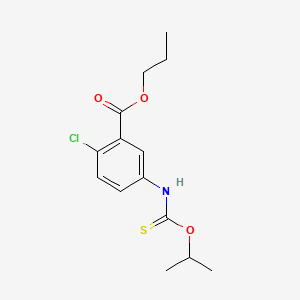
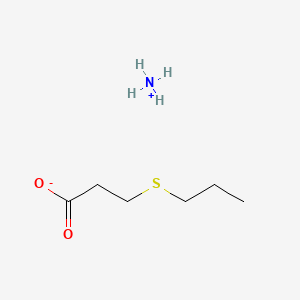
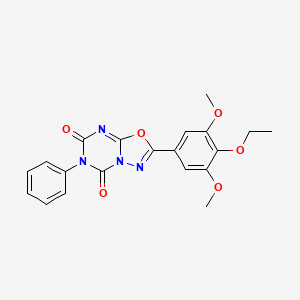
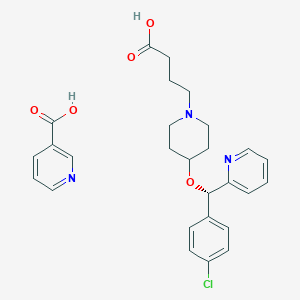
![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)
